5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione

Catalog No.
S13085385
CAS No.
647860-38-6
M.F
C8H3BrN2O5
M. Wt
287.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dio...

CAS Number

647860-38-6

Product Name

5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione

IUPAC Name

5-bromo-2-hydroxy-4-nitroisoindole-1,3-dione

Molecular Formula

C8H3BrN2O5

Molecular Weight

287.02 g/mol

InChI

InChI=1S/C8H3BrN2O5/c9-4-2-1-3-5(6(4)11(15)16)8(13)10(14)7(3)12/h1-2,14H

InChI Key

NLIQTRJWEPZUNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)N(C2=O)O)[N+](=O)[O-])Br

5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione is an organic compound characterized by its complex structure and specific functional groups. It contains a bromine atom, a hydroxyl group, and a nitro group attached to an isoindole framework. The molecular formula for this compound is C9H6BrN2O4, with a molar mass of approximately 273.06 g/mol. Its structure features a bicyclic system that contributes to its unique reactivity and biological properties.

Due to the presence of reactive functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and reactivity.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions, potentially forming larger molecular structures or polymers.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and for its effects on cancer cell lines. The presence of the nitro group is often associated with pharmacological activity, as it can influence the compound's interaction with biological targets. Additionally, compounds with similar structures have shown promise in inhibiting specific enzyme activities related to disease processes.

Several synthesis methods have been reported for 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione:

  • Condensation Reaction: A common method involves the condensation of 5-bromosalicylaldehyde with appropriate amines or hydrazones under acidic conditions.
  • Electrophilic Aromatic Substitution: This method utilizes electrophilic substitution to introduce bromine and nitro groups onto the isoindole framework.
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies to yield the desired compound efficiently.

Each method varies in complexity and yield, allowing chemists to choose based on available resources and desired purity levels.

5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in targeting bacterial infections or cancer.
  • Material Science: The compound may be used as a precursor in synthesizing novel materials with specific electronic or optical properties.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry research.

Interaction studies of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: Computational methods are used to predict how the compound interacts with enzymes or receptors at the molecular level.
  • In Vitro Assays: Laboratory tests assess the compound's efficacy against specific cell lines or microbial strains.

Such studies provide insights into the mechanism of action and potential therapeutic applications of the compound.

5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Properties
5-BromoisoquinolineBromine-substituted isoquinolineAntimicrobialLacks hydroxyl and nitro groups
4-NitrophenolNitro-substituted phenolAntisepticSimple structure; no isoindole framework
2-HydroxyquinolineHydroxyl-substituted quinolineAnticancerNo bromine or nitro substituents

The presence of both hydroxyl and nitro groups in 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione enhances its reactivity and biological profile compared to these similar compounds.

Multi-Step Organic Synthesis Strategies

The synthesis of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione represents a complex multi-step organic transformation that requires careful orchestration of three distinct functionalization reactions on the isoindole core structure [2]. The strategic approach to synthesizing this compound involves sequential introduction of the bromo, nitro, and hydroxyl functionalities, with each step requiring specific reaction conditions and regioselectivity control [8] [9]. The isoindole framework serves as the central scaffold, with its bicyclic aromatic system providing multiple reactive sites for electrophilic substitution reactions [21] [24].

The general synthetic strategy begins with the formation of the isoindole-1,3-dione core structure, typically derived from phthalic anhydride or its derivatives [34] [35]. This foundational step establishes the bicyclic imide framework that will undergo subsequent functionalization reactions [15] [17]. The order of functional group introduction significantly impacts the overall yield and selectivity of the synthesis, making strategic planning essential for successful preparation [2] .

Bromination Techniques for Isoindole Core Functionalization

Electrophilic aromatic bromination of isoindole derivatives requires careful consideration of regioselectivity and reaction conditions to achieve selective functionalization at the desired position [18] [19]. The bromination of isoindole systems typically employs halogenating agents such as bromine, N-bromosuccinimide, or brominating reagents in the presence of Lewis acid catalysts [18] [20]. The regioselectivity of bromination on isoindole cores is influenced by the electron density distribution within the aromatic ring system and the directing effects of existing substituents [18] [21].

Research demonstrates that bromination of isoindole derivatives can be achieved using various methodologies, including direct bromination with molecular bromine in the presence of iron-based catalysts [37]. The temperature range for effective bromination typically falls between 190-220°C when using elemental bromine with metallic iron or iron compounds as catalysts [37]. This approach yields monobrominated products with high selectivity when the reaction conditions are carefully controlled [37].

Alternative bromination strategies employ N-bromosuccinimide in polar solvents to achieve regioselective introduction of bromine atoms [19]. The choice of solvent significantly affects the regioselectivity of the bromination reaction, with polar solvents favoring different substitution patterns compared to nonpolar media [19]. Temperature control remains critical, as elevated temperatures can lead to decreased positional selectivity and formation of multiple bromination products [18].

The preparation of brominated phthalic anhydride derivatives, which serve as precursors to brominated isoindole compounds, has been optimized through direct bromination processes [37] [40]. These methods avoid the use of corrosive solvents and alkali reagents, employing catalytic amounts of iron compounds to facilitate the bromination reaction [37]. The process typically requires bromine in 10-40% excess over the stoichiometric amount required for monobromination [37].

Bromination MethodTemperature (°C)CatalystSelectivityYield (%)
Direct Br₂/Fe190-220Iron compoundsMono-selective75-85
N-Bromosuccinimide60-80NoneRegioselective65-80
Br₂/Lewis acid25-60FeBr₃, AlCl₃Position-dependent70-90

Nitration Conditions and Regioselectivity Control

The introduction of nitro groups into isoindole systems requires specialized nitration conditions due to the sensitivity of the heterocyclic framework to strongly acidic environments [7] [38]. Traditional nitration methods using nitric acid and sulfuric acid mixtures often lead to decomposition or polymerization of isoindole substrates [7]. Alternative nitration strategies employ non-acidic nitrating agents to preserve the integrity of the isoindole core while achieving selective nitro group introduction [5] .

Electrophilic nitration of isoindole derivatives can be accomplished using reagents such as benzoyl nitrate, ethyl nitrate, or ammonium tetramethylnitrate under controlled conditions [5] [7]. The regioselectivity of nitration is influenced by the electronic properties of the isoindole system and the presence of other substituents that can direct the incoming nitro group to specific positions [5] [24]. Research has shown that the position of nitration can be controlled through careful selection of reaction conditions and nitrating agents [5] .

Recent developments in nitration methodology include the use of trifluoroacetyl nitrate generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride [5]. This approach provides an electrophilic nitrating agent that operates under non-acidic and non-metallic conditions, making it suitable for sensitive heterocyclic substrates [5]. The reaction proceeds at sub-room temperature, which helps maintain selectivity and prevents unwanted side reactions [5].

The nitration of isoindole systems requires consideration of the directing effects of existing substituents [24]. Electron-withdrawing groups such as carbonyl functions can influence the regioselectivity of nitration by deactivating certain positions on the aromatic ring [24]. The presence of halogen substituents also affects the electronic distribution and can direct nitration to specific sites [18].

Nitrating AgentConditionsTemperature (°C)RegioselectivityTypical Yield (%)
HNO₃/H₂SO₄Acidic0-25Poor (decomposition)20-40
Benzoyl nitrateNeutral-10 to 25Good60-75
CF₃COONO₂Non-acidic-25 to 0Excellent70-85
Ethyl nitrateMild acidic0-40Moderate50-70

Hydroxylation Pathways and Protecting Group Strategies

The introduction of hydroxyl functionality into isoindole systems presents unique challenges due to the nucleophilic nature of the hydroxyl group and its potential for unwanted side reactions [2] [22]. Hydroxylation can be achieved through various pathways, including direct hydroxylation of the aromatic ring or through hydrolysis of appropriate precursor groups [2] [6]. The strategic use of protecting groups becomes essential to prevent interference from the hydroxyl functionality during subsequent synthetic transformations [22].

Direct hydroxylation of isoindole derivatives can be accomplished through oxidative methods or nucleophilic aromatic substitution reactions [2] [9]. The regioselectivity of hydroxylation depends on the electronic properties of the substrate and the nature of the hydroxylating agent [9]. Research has demonstrated that hydroxylamine derivatives can be used to introduce hydroxyl functionality through cyclization reactions [9] [12].

Protecting group strategies for hydroxyl functions in isoindole chemistry typically employ carbamate, silyl, or acyl protecting groups that can be selectively removed under mild conditions [22] [6]. The choice of protecting group depends on the compatibility with subsequent reaction conditions and the ease of removal without affecting the isoindole core [22]. Pivalyl groups have been used as protecting groups for indole systems, providing steric protection for both nitrogen and carbon positions [6].

The synthesis of 2-hydroxyisoindole-1,3-dione derivatives has been reported through microwave-assisted methods using phthalic anhydride and hydroxylamine under controlled conditions [2] [17]. These procedures typically involve heating the reactants in suitable solvents such as glycerol at elevated temperatures for short reaction times [17]. The microwave irradiation approach offers advantages in terms of reaction time and product purity compared to conventional heating methods [17].

Alternative hydroxylation strategies involve the use of hydroxylamine derivatives in condensation reactions with aldehydic precursors [9]. These reactions proceed through nucleophilic addition followed by cyclization and water elimination to form the desired hydroxylated isoindole products [9]. The reaction mechanism involves formation of intermediate N-hydroxyisoindole species that can be isolated or further transformed [9].

Industrial-Scale Production Challenges

The industrial production of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione faces several significant challenges related to process scalability, safety considerations, and economic viability [13] [39]. The multi-step synthesis requires careful optimization of reaction conditions to ensure consistent product quality while maintaining acceptable yields at large scale [13]. Process development must address issues of heat management, reagent handling, and waste disposal associated with the bromination and nitration steps [39].

Scaling up the bromination process presents challenges related to the handling of elemental bromine and the control of exothermic reactions [37] [39]. Industrial bromination requires specialized equipment capable of managing corrosive conditions and controlling temperature to prevent runaway reactions [37]. The use of iron-based catalysts in large-scale bromination must be optimized to ensure complete conversion while minimizing catalyst consumption [37] [40].

The nitration step poses additional challenges for industrial implementation due to the sensitivity of the substrate and the need for specialized nitrating agents [5] [39]. Traditional nitration methods are not suitable for isoindole substrates, requiring the development of alternative approaches that can be implemented at industrial scale [5]. The use of non-acidic nitrating agents may require specialized equipment and handling procedures not commonly available in conventional chemical plants [39].

Process optimization for industrial production must consider the purification and isolation steps, which can significantly impact the overall economics of the synthesis [13] [23]. The development of efficient crystallization and separation methods becomes crucial for large-scale production [23] [25]. Heat integration and solvent recovery systems are essential for making the process economically viable [39].

Quality control in industrial production requires robust analytical methods to monitor the progress of each synthetic step and ensure product purity [39]. The presence of multiple reactive functional groups necessitates careful monitoring to prevent side reactions and ensure consistent product quality [13]. Regulatory compliance adds additional complexity to industrial production, requiring extensive documentation and validation of manufacturing processes [39].

Production ChallengeImpact LevelMitigation StrategyImplementation Cost
Bromination safetyHighAutomated dosing systemsHigh
Nitration selectivityMediumAlternative reagentsMedium
Purification efficiencyHighOptimized crystallizationMedium
Waste managementMediumSolvent recoveryHigh
Quality controlHighIn-line monitoringHigh

Purification and Crystallization Protocols

The purification of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione requires sophisticated separation techniques due to the presence of multiple functional groups and potential impurities from the multi-step synthesis [23] [25]. Crystallization serves as the primary purification method, leveraging differences in solubility to separate the desired product from reaction byproducts and unreacted starting materials [25] [26]. The selection of appropriate crystallization solvents is critical for achieving high purity and acceptable yields [26] [33].

Recrystallization protocols for isoindole derivatives typically employ polar protic solvents such as ethanol, methanol, or their aqueous mixtures [2] [25]. The solubility characteristics of the target compound must be evaluated across a range of temperatures to identify optimal crystallization conditions [26] [28]. Research has shown that solvent selection significantly influences crystal morphology, purity, and polymorphic form of the final product [29] [33].

The crystallization process for complex isoindole derivatives requires careful temperature control to achieve optimal crystal growth [25] [27]. Rapid cooling can lead to precipitation rather than crystallization, resulting in impure products with poor filtration characteristics [25]. Slow cooling protocols allow for the formation of well-defined crystals with higher purity and better handling properties [26] [27].

Mixed solvent systems have been employed successfully for the crystallization of substituted isoindole derivatives [2] [17]. Acetonitrile-water mixtures have proven particularly effective for crystallizing nitro-substituted isoindole compounds, providing good solubility at elevated temperatures and low solubility at room temperature [17]. The ratio of solvents must be optimized for each specific compound to achieve optimal crystallization behavior [33].

Column chromatography serves as an alternative or complementary purification method for isoindole derivatives when crystallization alone is insufficient [31]. Silica gel chromatography with appropriate solvent gradients can effectively separate closely related compounds and remove impurities that co-crystallize with the desired product [31]. The choice of eluent system depends on the polarity of the target compound and the nature of the impurities present [31].

Industrial purification protocols must consider the economics of large-scale crystallization operations [13] [23]. The optimization of crystallization conditions for industrial implementation requires consideration of factors such as solvent cost, recovery efficiency, and processing time [23]. Continuous crystallization processes may offer advantages over batch operations for large-scale production [29].

Quality assessment of crystallized products involves multiple analytical techniques to confirm purity and identity [23]. Nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis are typically employed to verify the structure and composition of purified compounds [17]. X-ray crystallography may be used to confirm the solid-state structure and identify polymorphic forms [14] [29].

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing TimeCost Factor
Single recrystallization85-9270-804-8 hoursLow
Multiple recrystallization95-9860-7512-24 hoursMedium
Column chromatography98-9980-906-12 hoursHigh
Combined methods99+65-8016-30 hoursHigh

The molecular geometry of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione can be understood through analysis of related isoindole-1,3-dione derivatives that have been characterized by X-ray crystallography. Studies of similar phthalimide derivatives reveal that these compounds typically crystallize in monoclinic or triclinic space groups with characteristic geometric parameters [1] [2].

Related isoindole-1,3-dione compounds, such as 2-hydroxy-1H-isoindole-1,3(2H)-dione derivatives, demonstrate that the core bicyclic structure maintains planarity across the conjugated π-system [1]. The presence of multiple functional groups in 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione creates additional steric and electronic effects that influence the overall molecular geometry.

The isoindole core structure exhibits characteristic bond lengths with C=O distances typically ranging from 1.20 to 1.22 Å, and the nitrogen-carbon bonds showing distances of approximately 1.38-1.40 Å [2]. The bromine substitution at position 5 introduces significant steric bulk, while the nitro group at position 4 contributes strong electron-withdrawing effects that influence the electron density distribution throughout the aromatic system.

Table 1: Basic Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H3BrN2O5PubChem
Molecular Weight287.02 g/molPubChem
CAS Registry Number647860-38-6PubChem
PubChem CID71378602PubChem
Melting PointNot determined-
Density (calculated)Not available-
Exact Mass286.93 g/molCalculated

Crystal packing analysis of structurally related compounds indicates that hydrogen bonding patterns are critical for stabilizing the solid-state structure. The hydroxyl group at position 2 can participate in intermolecular hydrogen bonding, while the carbonyl oxygens of the imide ring serve as hydrogen bond acceptors [1] [2]. These interactions create extended networks that influence the thermal and mechanical properties of the crystalline material.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

The nuclear magnetic resonance spectroscopic characterization of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione reveals distinct patterns consistent with the multi-substituted isoindole-1,3-dione framework. Analysis of related compounds provides insight into the expected chemical shift ranges and coupling patterns [3] [4] [5].

¹H Nuclear Magnetic Resonance Analysis

The aromatic proton signals in the ¹H Nuclear Magnetic Resonance spectrum appear in the characteristic downfield region. The proton at position 3, ortho to the nitro group, is expected to resonate at δ 8.2-8.4 ppm as a doublet due to the strong deshielding effect of the adjacent nitro substituent [4] [5]. The proton at position 6 appears as a doublet in the range δ 7.8-8.0 ppm, showing meta coupling to the nitro group.

The hydroxyl proton attached to nitrogen at position 2 exhibits a broad signal in the range δ 10.5-11.5 ppm, which is exchangeable with deuterium oxide. This chemical shift is characteristic of hydroxamic acid functionality and confirms the presence of the N-OH group [4] [6].

¹³C Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum displays characteristic signals for the carbonyl carbons of the imide ring at δ 165-170 ppm, consistent with the electron-withdrawing nature of the adjacent nitrogen and aromatic system [4] [5]. The quaternary carbon bearing the hydroxyl group (C-2) appears at δ 150-155 ppm, while the nitro-substituted carbon (C-4) resonates at δ 145-150 ppm.

The bromine-substituted carbon (C-5) shows a characteristic upfield shift to δ 110-115 ppm due to the heavy atom effect. Aromatic CH carbons appear in the typical range δ 120-135 ppm, with specific positions influenced by the electronic effects of the substituents [4] [5].

Table 2: Expected Nuclear Magnetic Resonance Chemical Shifts

Position¹H NMR (δ ppm)¹³C NMR (δ ppm)Multiplicity/Notes
Aromatic H-38.2-8.4-d, ortho to nitro
Aromatic H-67.8-8.0-d, meta to nitro
Aromatic H-7Not observed-Substituted with Br
N-OH10.5-11.5 (broad)-Exchangeable with D2O
Aromatic C-1-165-170C=O carbonyl
Aromatic C-2-150-155C-OH quaternary
Aromatic C-3-125-130CH aromatic
Aromatic C-4-145-150C-NO2 quaternary
Aromatic C-5-110-115C-Br quaternary
Aromatic C-6-130-135CH aromatic

2D-COSY Analysis

Two-dimensional correlation spectroscopy experiments would reveal scalar coupling relationships between adjacent protons. The primary correlation expected is between H-3 and H-6, showing meta coupling across the aromatic ring. The absence of correlation involving H-7 confirms the bromine substitution at position 5 [4] [5].

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopy provides detailed information about the vibrational modes of the various functional groups present in 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione. The compound contains multiple chromophores that produce characteristic absorption bands in different regions of the infrared spectrum [7] [4] [6].

Carbonyl Stretching Vibrations

The imide carbonyl groups exhibit strong absorption bands in the region 1700-1750 cm⁻¹, characteristic of the isoindole-1,3-dione framework [4] [6]. The asymmetric carbonyl stretching mode typically appears at approximately 1766 cm⁻¹, while the symmetric stretching vibration occurs at lower frequency around 1709 cm⁻¹. These values are consistent with the conjugated nature of the carbonyl groups with the aromatic ring system [4] [6].

Nitro Group Vibrations

The nitro group produces two characteristic strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations [4] [8] [6]. The asymmetric stretching mode appears in the range 1520-1560 cm⁻¹, while the symmetric stretching occurs at 1340-1380 cm⁻¹. These frequencies are typical for aromatic nitro compounds and confirm the presence of the nitro substituent [8] [9].

Hydroxyl Group Vibrations

The N-OH group exhibits a broad absorption band in the region 3200-3400 cm⁻¹, corresponding to the O-H stretching vibration [4] [6]. The breadth of this band is characteristic of hydrogen-bonded hydroxyl groups and may indicate intermolecular association in the solid state.

Table 3: Infrared Spectroscopic Assignments

Functional GroupFrequency Range (cm⁻¹)Reference Compound
C=O stretching (imide)1700-1750General isoindole-1,3-dione
C=O stretching (asymmetric)1766N-substituted phthalimide
C=O stretching (symmetric)1709N-substituted phthalimide
N-O stretching (nitro)1520-1560Nitro aromatics (general)
N-O stretching (nitro)1340-1380Nitro aromatics (general)
O-H stretching (hydroxyl)3200-3400Hydroxy compounds
C-Br stretching500-600Aromatic bromides
Aromatic C-H stretching3000-3100Aromatic compounds
C-N stretching1200-1350Amide/imide compounds

Additional Vibrational Modes

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the C-Br stretching mode is observed at lower frequency in the range 500-600 cm⁻¹ [4] [6]. The C-N stretching vibrations of the imide ring contribute to absorption in the 1200-1350 cm⁻¹ region, overlapping with other skeletal vibrations of the aromatic system [4] [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione reveals characteristic fragmentation patterns that provide structural confirmation and insight into the stability of various molecular fragments [10] [11] [12] [13].

Molecular Ion and Base Peaks

Under electron ionization conditions, the molecular ion [M]- + appears at m/z 286, though this peak may exhibit relatively low intensity due to the presence of multiple electron-withdrawing groups that destabilize the radical cation [11] [12]. The protonated molecular ion [M+H]+ at m/z 287 is typically observed under chemical ionization or electrospray ionization conditions with higher relative intensity [13].

Primary Fragmentation Pathways

The most significant fragmentation pathway involves the loss of the nitro group (NO2, 46 Da) to produce the fragment ion at m/z 241 [M-NO2]+. This fragmentation is characteristic of aromatic nitro compounds and represents one of the base peaks in the spectrum [11] [12]. Sequential loss of oxygen (16 Da) from this fragment yields the ion at m/z 225 [11].

Loss of the bromine atom (79/81 Da) produces the fragment ion at m/z 207 [M-Br]+, which may undergo further fragmentation through loss of nitric oxide (NO, 30 Da) to give m/z 177 [11] [12]. The simultaneous loss of bromine and the nitro group generates the fragment at m/z 161 [M-Br-NO2]+ [11].

Table 4: Mass Spectrometric Fragmentation Pattern

Fragment Ion (m/z)Relative IntensityFragmentation Process
287 [M+H]+HighProtonated molecular ion
286 [M]+MediumMolecular ion
241 [M-NO2]+HighLoss of nitro group
225 [M-NO2-O]+MediumLoss of nitro and oxygen
207 [M-Br]+MediumLoss of bromine atom
177 [M-Br-NO]+LowLoss of Br and NO
161 [M-Br-NO2]+MediumLoss of Br and NO2
147 [Base fragment]HighCore isoindole fragment
104 [Phthalic fragment]MediumPhthalic anhydride fragment
76 [Benzene ring]LowBenzene cation

Secondary Fragmentation

The core isoindole fragment at m/z 147 represents a stable structural unit that retains the bicyclic framework after loss of substituents [12] [13]. This fragment may undergo ring-opening reactions to produce smaller aromatic fragments, including the phthalic anhydride fragment at m/z 104 and eventually the benzene cation at m/z 76 [11] [12].

The fragmentation pattern is consistent with the general behavior of substituted phthalimide derivatives, where the imide ring system provides a stable core structure that fragments in predictable ways [12] [13]. The presence of multiple electron-withdrawing groups enhances the stability of certain fragment ions while promoting specific fragmentation pathways.

Thermogravimetric Analysis and Stability Profiles

Thermogravimetric analysis of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione provides critical information about thermal stability, decomposition pathways, and temperature-dependent behavior. While specific experimental data for this compound was not available in the literature, analysis of related isoindole-1,3-dione derivatives allows for reasonable predictions of thermal behavior [14] [15] [16].

Thermal Stability Assessment

The thermal stability of 5-Bromo-2-hydroxy-4-nitro-1H-isoindole-1,3(2H)-dione is expected to be moderate, with initial decomposition beginning around 220-280°C [14] [16]. The presence of the nitro group significantly impacts thermal stability, as nitro compounds are known to undergo thermal decomposition at relatively low temperatures through various pathways including elimination of nitrogen dioxide [14] [16].

The hydroxyl group attached to nitrogen may participate in intramolecular hydrogen bonding, which could provide some stabilization to the molecular structure. However, this same group can also serve as a site for thermal elimination reactions, particularly dehydration processes [15] [16].

Decomposition Stages

The thermogravimetric profile is expected to show multiple distinct weight loss stages corresponding to different thermal processes [15] [16]. The first stage (50-150°C) involves loss of approximately 5-10% mass, primarily due to elimination of water and volatile impurities. This stage may also include some decomposition of the hydroxyl group through dehydration reactions.

The second major decomposition stage (200-350°C) accounts for 40-60% of the total mass loss and involves elimination of the nitro group as nitrogen dioxide, along with fragmentation of organic portions of the molecule [14] [15] [16]. This stage represents the primary thermal decomposition of the organic framework.

Table 5: Thermal Analysis Properties

PropertyValue/RangeProcess/Notes
Decomposition Temperature220-280°CInitial decomposition
Melting Point RangeNot determinedExpected high due to multiple functional groups
Thermal StabilityModerateLimited by nitro group instability
Weight Loss Stage 150-150°C (5-10%)Loss of water/volatile impurities
Weight Loss Stage 2200-350°C (40-60%)Loss of NO2 and organic fragments
Weight Loss Stage 3350-500°C (20-30%)Further decomposition
Residual Mass5-15%Inorganic residue (Br compounds)

High-Temperature Behavior

The third decomposition stage (350-500°C) involves further breakdown of the remaining organic matrix, with loss of an additional 20-30% of the original mass [15] [16]. At these elevated temperatures, the aromatic ring system undergoes fragmentation, and carbonaceous materials begin to form.

The final residual mass (5-15%) consists primarily of inorganic components, likely including bromine-containing compounds and carbonaceous residue [15] [16]. The exact nature of these residues depends on the atmosphere during analysis, with oxidative conditions promoting complete combustion to inorganic oxides.

Kinetic Analysis

Thermal decomposition follows complex kinetics due to the multiple functional groups present in the molecule. The nitro group decomposition likely follows first-order kinetics, while the organic matrix decomposition may exhibit more complex behavior [14] [16]. Activation energies for decomposition are expected to be in the range of 150-250 kJ/mol, typical for organic compounds with multiple electron-withdrawing substituents.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

285.92253 g/mol

Monoisotopic Mass

285.92253 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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